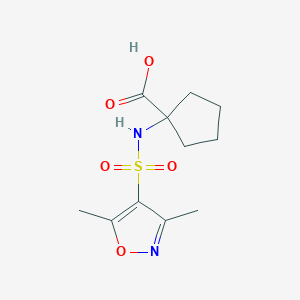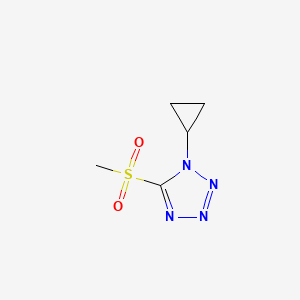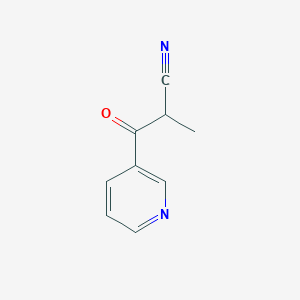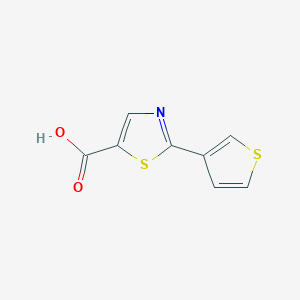
2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
“2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid” is likely to be characterized by the presence of a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction .Applications De Recherche Scientifique
Corrosion Inhibition
Thiazole-based derivatives, including those related to 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid, have been explored as potential corrosion inhibitors for mild steel. Studies suggest these compounds show promising inhibition efficiency, acting as both anodic and cathodic inhibitors, and are effective in protecting steel surfaces (Chaitra, Mohana, & Tandon, 2016).
Photovoltaic Applications
In the field of solar energy, novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge have been synthesized. These compounds demonstrate improved light-harvesting capabilities and photovoltaic performance, contributing to the development of more efficient dye-sensitized solar cells (Han et al., 2015).
Antimicrobial and Antifungal Properties
Some thiazole derivatives have shown promising antimicrobial and antifungal properties. For instance, certain thiophene-containing compounds have been identified as potential antibacterial and antifungal agents, particularly against gram-negative bacteria like E. coli and some fungi (Mabkhot et al., 2017).
Anticancer Properties
Several thiazole and thiophene derivatives exhibit significant anticancer activity. These compounds have been evaluated for their in vitro anticancer properties and have shown inhibitory effects on various cancer cell lines, highlighting their potential as therapeutic agents (Gouda & Abu‐Hashem, 2011).
Electrochromic Materials
Compounds derived from thiophene have been used to create electrochromic materials. These materials have potential applications in electrochromic devices due to their fast switching time and reasonable optical contrast (Hu et al., 2019).
Luminescence Sensitization
Thiophenyl-derivatized compounds have been explored for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies are significant in the development of luminescent materials with potential applications in lighting and display technologies (Viswanathan & Bettencourt-Dias, 2006).
Orientations Futures
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields.
Propriétés
IUPAC Name |
2-thiophen-3-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZDKHKEXMWAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



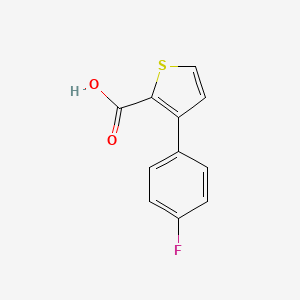
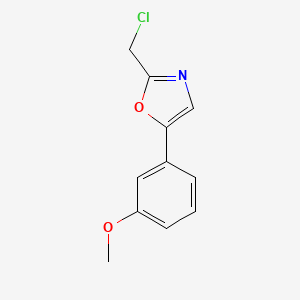
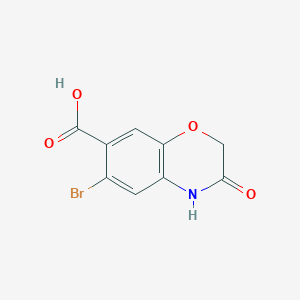
![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)
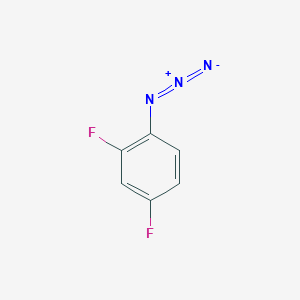
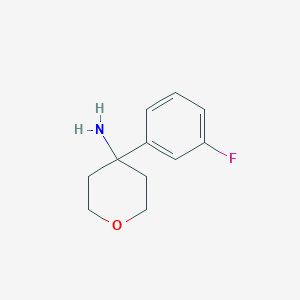
![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)
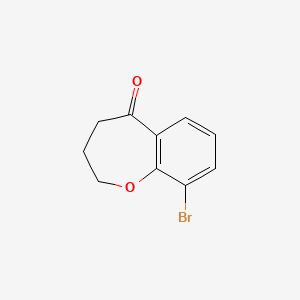
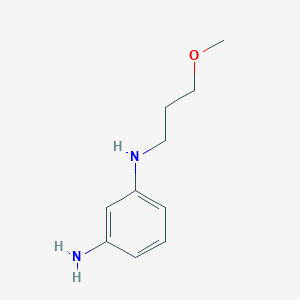
![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)
